molecular formula C22H29N3O2 B5956670 (3S,4S)-1-[[4-(N-methylanilino)phenyl]methyl]-4-morpholin-4-ylpyrrolidin-3-ol

(3S,4S)-1-[[4-(N-methylanilino)phenyl]methyl]-4-morpholin-4-ylpyrrolidin-3-ol

Cat. No.: B5956670
M. Wt: 367.5 g/mol
InChI Key: ZMBZWMHLRRLNSN-VXKWHMMOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4S)-1-[[4-(N-methylanilino)phenyl]methyl]-4-morpholin-4-ylpyrrolidin-3-ol is a complex organic compound with a unique structure that includes a morpholine ring, a pyrrolidine ring, and a phenyl group substituted with an N-methylanilino moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

(3S,4S)-1-[[4-(N-methylanilino)phenyl]methyl]-4-morpholin-4-ylpyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2/c1-23(19-5-3-2-4-6-19)20-9-7-18(8-10-20)15-24-16-21(22(26)17-24)25-11-13-27-14-12-25/h2-10,21-22,26H,11-17H2,1H3/t21-,22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMBZWMHLRRLNSN-VXKWHMMOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C2=CC=C(C=C2)CN3CC(C(C3)O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=CC=CC=C1)C2=CC=C(C=C2)CN3C[C@@H]([C@H](C3)O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-1-[[4-(N-methylanilino)phenyl]methyl]-4-morpholin-4-ylpyrrolidin-3-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrrolidine ring is replaced by a morpholine moiety.

    Attachment of the Phenyl Group: The phenyl group substituted with an N-methylanilino moiety can be attached through a Friedel-Crafts alkylation reaction, using a phenyl halide and an N-methylaniline derivative in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-1-[[4-(N-methylanilino)phenyl]methyl]-4-morpholin-4-ylpyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the morpholine ring, where nucleophiles replace existing substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of suitable solvents and catalysts

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(3S,4S)-1-[[4-(N-methylanilino)phenyl]methyl]-4-morpholin-4-ylpyrrolidin-3-ol has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating certain diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3S,4S)-1-[[4-(N-methylanilino)phenyl]methyl]-4-morpholin-4-ylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to changes in the target’s activity or function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    N-methylaniline: A simpler compound with a similar N-methylanilino moiety.

    4-morpholinylpyrrolidine: A compound with a similar morpholine and pyrrolidine ring structure.

    Phenylmorpholine: A compound with a phenyl group and a morpholine ring.

Uniqueness

(3S,4S)-1-[[4-(N-methylanilino)phenyl]methyl]-4-morpholin-4-ylpyrrolidin-3-ol is unique due to its combination of structural features, including the presence of both a morpholine and a pyrrolidine ring, as well as the N-methylanilino-substituted phenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.